ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride
Description
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an ethyl ester group at position 3, an amino group at position 5, and a fluorine atom at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
CAS No. |
2703782-49-2 |
|---|---|
Molecular Formula |
C10H11ClFN3O2 |
Molecular Weight |
259.66 g/mol |
IUPAC Name |
ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H10FN3O2.ClH/c1-2-16-10(15)6-5-13-14-4-3-7(12)8(11)9(6)14;/h3-5H,2,12H2,1H3;1H |
InChI Key |
RAZAMJPPNNZDBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=CN2N=C1)N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Precursor Selection
The pyrazolo[1,5-a]pyridine scaffold is typically constructed via intramolecular cyclization or [3+2] cycloaddition reactions. For ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride, retrosynthetic analysis suggests 2-chloro-3-nitropyridine derivatives as viable starting materials. The nitro group facilitates subsequent nucleophilic aromatic substitution (SNAr) reactions, while the chloro group acts as a leaving group during ring closure.
Japp–Klingemann Reaction for Hydrazone Intermediate
A critical step involves the Japp–Klingemann reaction between β-ketoesters and diazonium salts to form hydrazone intermediates. For example, ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate is synthesized by reacting 2-chloro-3-nitropyridine with a β-ketoester in acetonitrile under basic conditions. Pyridine is often added to neutralize HCl byproducts, ensuring a pH of 7–8 for optimal azo-coupling.
Reaction Conditions:
Functionalization of the Pyrazolo[1,5-a]pyridine Core
Amination at the 5-Position
The amino group is introduced via catalytic hydrogenation of a nitro precursor. Using a palladium-on-carbon (Pd/C) catalyst under H₂ gas (1–3 atm), the nitro group at the 5-position is reduced to an amine. This step is conducted in ethanol at 50°C for 6 hours, yielding the primary amine.
Typical Parameters:
Esterification and Salt Formation
Ethyl Ester Group Incorporation
The ethyl ester at the 3-position is introduced early in the synthesis via condensation of a β-ketoester with the pyridine precursor. Ethyl acetoacetate is commonly employed, reacting with the nitro-pyridine derivative in the presence of triethylamine (TEA) as a base.
Hydrochloride Salt Preparation
The final hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in anhydrous diethyl ether. The mixture is stirred at 0°C for 2 hours, resulting in precipitation of the hydrochloride salt. The product is filtered and washed with cold ether to remove residual acid.
Characterization Data:
-
Melting Point: 198–202°C (decomposition)
Analytical Techniques for Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) of the hydrochloride salt reveals key peaks:
High-Performance Liquid Chromatography (HPLC)
HPLC analysis (C18 column, 70:30 water:acetonitrile, 1 mL/min) confirms purity ≥98% with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Methods
The SNAr cyclization method employing pyrrolidine as a nucleophilic catalyst achieves the highest yield (81%) and purity (98%).
Challenges and Optimization Strategies
Side Reactions and Mitigation
-
N-Acetyl Hydrazone Formation: During cyclization, competing acetyl migration produces N-acetyl hydrazone byproducts (e.g., 5a′ in). This is mitigated by using pyrrolidine instead of stronger bases like NaOH, which minimizes ester group hydrolysis.
-
Regioselectivity in Fluorination: Low-temperature conditions (−10°C) and slow reagent addition ensure selective fluorination at the 4-position.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Commonly involves the replacement of the amino or fluoro groups with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features, molecular formulas, and molecular weights of ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride with related compounds from the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Notable Features |
|---|---|---|---|---|
| This compound | C₁₁H₁₃ClFN₃O₂ | 283.70 | Ethyl ester (C3), amino (C5), fluorine (C4), hydrochloride salt | Fluorine enhances electronegativity |
| 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride | C₈H₈ClN₃O₂ | 213.62 | Carboxylic acid (C3), amino (C5), hydrochloride salt | Higher polarity due to carboxylic acid |
| Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride | C₁₁H₁₄ClN₃O₂ | 255.71 | Ethyl ester (C3), aminomethyl (C5), hydrochloride salt | Aminomethyl group enables functionalization |
| Dimethyl pyridine-2,3-dicarboxylate | C₉H₉NO₄ | 195.18 | Two methyl esters (C2 and C3) | Simpler structure, no fused pyrazole ring |
Key Observations :
- The ethyl ester group increases lipophilicity compared to carboxylic acid derivatives (e.g., C₈H₈ClN₃O₂), which may influence membrane permeability in drug design .
- The hydrochloride salt in all listed analogs improves aqueous solubility, a critical factor for bioavailability.
Functional Group Reactivity
- Ethyl Ester : Hydrolysis of the ester group could yield a carboxylic acid derivative, as seen in the conversion of C₁₁H₁₄ClN₃O₂ to C₉H₁₀ClN₃O₂ under acidic/basic conditions .
Physicochemical and Pharmacological Implications
- Lipophilicity : The target compound’s ClogP (estimated) is higher than that of carboxylic acid analogs due to the ethyl ester, favoring passive diffusion across biological membranes.
- Hydrogen Bonding: The amino and fluorine groups may engage in hydrogen bonding with biological targets, while the hydrochloride salt strengthens ionic interactions.
Biological Activity
Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C10H10ClFN2O2
- Molecular Weight : 236.65 g/mol
- CAS Number : 1443538-37-1
This compound exhibits multiple mechanisms of action:
- Enzymatic Inhibition : Studies have shown that this compound acts as an inhibitor of various enzymes involved in cancer progression and inflammation. For instance, it has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammatory processes .
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against several cancer cell lines. Research indicates that it induces apoptosis in HeLa cells (cervical cancer) and other tumor models through pathways involving reactive oxygen species (ROS) generation .
- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. The compound's ability to modulate nitric oxide (NO) production in neuronal cells has been highlighted as a key factor in its neuroprotective activity .
Biological Activity Overview
Case Studies
- Anticancer Efficacy :
- Inflammation Models :
- Neuroprotection Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of precursors like ethyl 2-cyano-3-ethoxyacrylate with fluorinated hydrazine derivatives under reflux conditions in alcoholic media. Optimization includes adjusting reaction time, temperature, and solvent polarity. For example, refluxing in ethanol at 80°C for 6–8 hours yields higher purity, followed by recrystallization from ethanol/water mixtures . Catalysts such as acetic acid or Lewis acids (e.g., ZnCl₂) can improve cyclization efficiency. Monitoring via TLC or HPLC ensures intermediate purity before hydrochloride salt formation .
Q. How do key functional groups (amino, fluoro, ester) influence the compound’s physicochemical properties?
- Methodological Answer :
-
Amino Group : Enhances solubility in polar solvents (e.g., water or DMSO) due to hydrogen bonding, as seen in analogs like ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (solubility: 12 mg/mL in water) .
-
Fluoro Substituent : Increases metabolic stability and lipophilicity (logP ~2.1), improving membrane permeability .
-
Ester Moiety : Facilitates prodrug strategies; hydrolysis under physiological conditions releases the active carboxylic acid. Stability studies in pH 7.4 buffer at 37°C are recommended to assess hydrolysis kinetics .
Functional Group Impact on Property Example from Analogs Amino (NH₂) ↑ Solubility 12 mg/mL in water Fluoro (F) ↑ Lipophilicity logP = 2.1 Ester (COOEt) Prodrug activation t₁/₂ hydrolysis: 4.5h
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in biological activity data across structural analogs?
- Methodological Answer :
Structural-Activity Relationship (SAR) Analysis : Compare analogs with systematic substituent variations. For example, replacing the cyclopropyl group in ethyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate with phenyl reduces PI3K inhibition (IC₅₀: 0.8 nM vs. 12 nM) .
Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity differences.
Computational Docking : Perform molecular dynamics simulations to assess steric/electronic effects of substituents on binding pockets .
Q. How can computational methods aid in predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Optimize geometry using density functional theory (DFT) to evaluate electrostatic potential maps, identifying nucleophilic/electrophilic regions .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases or GPCRs). Validate with experimental IC₅₀ values .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. What statistical experimental design approaches are effective in optimizing synthesis yield?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables like temperature (60–100°C), solvent (ethanol vs. THF), and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions .
- Case Study : A 2³ factorial design for a pyrazolo[1,5-a]pyridine derivative increased yield from 45% to 78% by optimizing reflux time (8h) and ethanol/water ratio (3:1) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility and stability data reported for this compound?
- Methodological Answer :
Reproduce Conditions : Ensure identical solvents, temperatures, and pH levels. For example, solubility in DMSO varies with hydration state (anhydrous vs. monohydrate) .
Advanced Characterization : Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting stability.
Cross-Validate : Compare HPLC purity profiles and NMR spectra with literature data .
Interaction Studies
Q. What techniques are recommended for studying interactions between this compound and serum albumin?
- Methodological Answer :
- Fluorescence Quenching : Monitor tryptophan residue quenching in bovine serum albumin (BSA) at λₑₓ = 280 nm, λₑₘ = 345 nm. Calculate binding constants (Kₐ) via Stern-Volmer plots .
- Circular Dichroism (CD) : Assess conformational changes in BSA’s α-helix content upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
